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Abstract

The paralogous histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) are
critical regulators of gene expression, functioning as transcriptional co-activators that remodel
chromatin to control cellular processes such as proliferation, differentiation, and apoptosis.
Their dysregulation is implicated in various diseases, notably cancer, making them prime
targets for therapeutic intervention. dCBP-1, a potent and selective heterobifunctional degrader
of p300/CBP, has emerged as a powerful chemical probe to dissect the roles of these proteins
and as a potential therapeutic agent. This technical guide provides an in-depth overview of the
function of dCBP-1 in mediating chromatin remodeling and accessibility, with a focus on its
mechanism of action, downstream effects, and the experimental methodologies used for its
characterization.

Introduction: The p300/CBP Family of Histone
Acetyltransferases

The p300/CBP coactivator family consists of two closely related proteins, p300 (also known as
EP300 or KAT3B) and CBP (CREBBP or KAT3A), that are essential for modulating gene
expression.[1][2] They function primarily as histone acetyltransferases, enzymes that transfer
an acetyl group from acetyl-CoA to lysine residues on histone tails.[1] This acetylation
neutralizes the positive charge of the lysine residues, weakening their interaction with the
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negatively charged DNA backbone and leading to a more relaxed, open chromatin structure
(euchromatin).[2] This "remodeled” chromatin is more accessible to the transcriptional
machinery, thereby facilitating gene expression.[2]

Beyond histone acetylation, p300/CBP can also acetylate a wide array of non-histone proteins,
including transcription factors, influencing their activity, stability, and protein-protein
interactions.[1] Furthermore, these proteins act as molecular scaffolds, recruiting various
components of the transcriptional machinery to gene promoters and enhancers.[2] Given their
central role in gene regulation, it is not surprising that aberrant p300/CBP activity is associated
with numerous cancers, including multiple myeloma and prostate cancer.[3][4]

Insights from the Drosophila homolog, dCBP (also known as Nejire), have been instrumental in
understanding the fundamental roles of this protein family. Studies in this model organism have
demonstrated the essential function of dCBP in development, including segmentation and
mesoderm formation, by co-activating key developmental transcription factors.[5][6]

dCBP-1: A Chemical Degrader of p300/CBP

dCBP-1 is a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule designed
to selectively induce the degradation of p300 and CBP.[4][7] It consists of a ligand that binds to
p300/CBP and another ligand that recruits an E3 ubiquitin ligase, typically Cereblon (CRBN).[8]
[9] This proximity induces the ubiquitination of p300/CBP, marking them for degradation by the
proteasome.[9]

This targeted degradation approach offers a distinct advantage over traditional small molecule
inhibitors. While inhibitors block a specific function (e.g., the HAT or bromodomain activity),
dCBP-1 leads to the near-complete and rapid removal of the entire p300/CBP protein.[8] This
allows for the investigation of both the catalytic and non-catalytic scaffolding functions of these
proteins.

Mechanism of Action: dCBP-1-Mediated Chromatin
Remodeling

The degradation of p300/CBP by dCBP-1 initiates a cascade of events that profoundly alters
the chromatin landscape and gene expression programs.

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://ashpublications.org/blood/article/134/Supplement_1/2560/423249/CCS1477-A-Novel-Small-Molecule-Inhibitor-of-p300
https://ashpublications.org/blood/article/134/Supplement_1/2560/423249/CCS1477-A-Novel-Small-Molecule-Inhibitor-of-p300
https://www.youtube.com/watch?v=U3DpYnBb-w8
https://ashpublications.org/blood/article/134/Supplement_1/2560/423249/CCS1477-A-Novel-Small-Molecule-Inhibitor-of-p300
https://www.cellcentric.com/press-release/cellcentrics-first-in-class-p300-cbp-inhibitor-ccs1477-publishes-in-cancer-discovery/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10996709/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6061683/
https://ngisweden.scilifelab.se/bioinformatics/atac-seq-analysis/
https://www.benchchem.com/product/b15605703?utm_src=pdf-body
https://www.benchchem.com/product/b15605703?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10996709/
https://www.prnewswire.com/news-releases/cellcentric-presents-early-clinical-data-at-ash-inobrodib-ccs1477-first-in-class-p300cbp-bromodomain-inhibitor-treating-relapsed-refractory-multiple-myeloma-301699413.html
https://www.medchemexpress.com/literature/dcbp-1-is-a-selective-protac-degrader-of-p300-cbp.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8183601/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8183601/
https://www.benchchem.com/product/b15605703?utm_src=pdf-body
https://www.medchemexpress.com/literature/dcbp-1-is-a-selective-protac-degrader-of-p300-cbp.html
https://www.benchchem.com/product/b15605703?utm_src=pdf-body
https://www.benchchem.com/product/b15605703?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605703?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Impact on Histone Acetylation

The most immediate consequence of p300/CBP degradation is a global reduction in histone
acetylation, particularly at H3K27 (Histone H3 Lysine 27), a hallmark of active enhancers and
promoters.[10][11] This loss of acetylation leads to a more condensed chromatin state
(heterochromatin), restricting the access of transcription factors and RNA polymerase Il to the
DNA.

Altered Chromatin Accessibility

The changes in histone acetylation directly impact chromatin accessibility. As the chromatin
becomes more compact, the accessibility of regulatory regions, such as enhancers, is
significantly reduced. This effect can be quantified using techniques like ATAC-seq (Assay for
Transposase-Accessible Chromatin with sequencing).[12]

Downregulation of Oncogenic Gene Expression

The culmination of reduced histone acetylation and decreased chromatin accessibility is the
widespread downregulation of genes regulated by p300/CBP. In the context of cancer, this is
particularly significant as p300/CBP are often co-opted to drive the expression of key
oncogenes. A prime example is the potent downregulation of MYC in multiple myeloma cells
following treatment with dCBP-1, which contributes to the compound's strong anti-cancer
activity.[4][10]

Quantitative Data on the Effects of dCBP-1 and
p300/CBP Modulation

The following tables summarize key quantitative data from studies investigating the effects of
dCBP-1 and other p300/CBP modulators.

Table 1: Cellular Potency of p300/CBP Degraders and Inhibitors
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Compound Cell Line Assay Type Endpoint Value Reference
MM1S
dCBP-1 (Multiple Cell Viability IC50 <10 nM [13]
Myeloma)
RS4;11 Cell Growth
dCBP-1 _ o IC50 4.8 nM [13]
(Leukemia) Inhibition
SK-HEP1 o _
] Antiproliferati
dCBP-1 (Liver o IC50 > 20 uM [13]
ve Activity
Cancer)
Neuroblasto p300
JQAD1 ] ) DC50 ~100 nM [14]
ma cell lines Degradation
OPM-2 Cell
CCs1477 _ . _
) (Multiple Proliferation GI50 5nM [2]
(Inobrodib) o
Myeloma) Inhibition
Cell
CCs1477 MOLM-16 _ _
) Proliferation GI50 <50 nM [2]
(Inobrodib) (AML) o
Inhibition
MM1.S
] H3K27ac
A-485 (Multiple ) IC50 ~3 nM 9]
Reduction
Myeloma)
VCaP
Cell Growth
CBPD-409 (Prostate o IC50 ~1 nM [4]
Inhibition
Cancer)

Table 2: Impact of dCBP-1 on Protein Levels and Histone Modifications

| Treatment | Cell Line | Target | Method | Time Point | Change | Reference | |---|---|---|---|---|---| |
dCBP-1 (250 nM) | HAP1 | p300/CBP Degradation | Western Blot | 1 hour | Near-complete
degradation [[8] | | dCBP-1 (10-1000 nM) | MM1S | p300/CBP Degradation | Western Blot | 6
hours | Near-complete degradation |[13] | | dCBP-1 | Multiple Myeloma | H3K27 Acetylation |
ChIP-seq | - | Near-complete loss at enhancers |[10] | | A-485 (1 uM) | MM1.S | H3K27
Acetylation | ChlP-Rx | 2 and 6 hours | Global depletion |[15] | | MC-1 (1 uM) | HAP1 | p300
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Degradation | Proteomics | 6 hours | Selective degradation of p300 over CBP |[15] | | dCBP-1
(250 nM) | HAP1 | Global Proteome | Proteomics | 6 hours | Degradation of p300 and CBP |[15]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. This
section provides an overview of key experimental protocols used to study dCBP-1 and
chromatin biology.

Chromatin Immunoprecipitation Sequencing (ChlP-seq)
for Histone Modifications

ChlP-seq is used to identify the genome-wide localization of histone modifications.

Protocol Overview:

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
o Cell Lysis and Nuclear Extraction: Cells are lysed, and nuclei are isolated.

o Chromatin Fragmentation: Chromatin is sheared into smaller fragments (typically 200-700
bp) using sonication or enzymatic digestion (e.g., with micrococcal nuclease).[16]

e Immunoprecipitation: An antibody specific to the histone modification of interest (e.g.,
H3K27ac) is used to pull down the corresponding chromatin fragments.

o Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is
purified.

o Library Preparation and Sequencing: The purified DNA is prepared for next-generation
sequencing.

A detailed protocol for nuclear extraction can be found in resources from EpigenTek and
Abcam.[17][18] For the full ChiP-seq procedure, refer to protocols from ENCODE and Abcam.
[19][20]

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.biorxiv.org/content/10.1101/2024.05.03.592353v1.full-text
https://www.benchchem.com/product/b15605703?utm_src=pdf-body
https://www.biorxiv.org/content/10.1101/2024.05.03.592353v1.full-text
https://www.benchchem.com/product/b15605703?utm_src=pdf-body
https://www.thermofisher.com/tw/zt/home/life-science/antibodies/antibodies-learning-center/antibodies-resource-library/antibody-application-notes/step-by-step-guide-successful-chip-assays.html
https://www.epigentek.com/catalog/nuclear-extraction-protocol-n-28.html
https://www.abcam.com/en-us/technical-resources/protocols/nuclear-extraction-and-fractionation
https://www.encodeproject.org/documents/eaafee87-23f3-4bb4-adb1-585af01db120/@@download/attachment/ChIP%20New%20General%20ChIP%20Protocol%20041510%20v05.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11292422/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605703?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Assay for Transposase-Accessible Chromatin with
Sequencing (ATAC-seq)

ATAC-seq is a method to assess genome-wide chromatin accessibility.
Protocol Overview:
» Nuclei Isolation: A suspension of intact nuclei is prepared from cells or tissues.

o Tagmentation: The nuclei are treated with a hyperactive Tn5 transposase, which
simultaneously cuts DNA in accessible chromatin regions and ligates sequencing adapters.

o DNA Purification: The tagmented DNA is purified.

 PCR Amplification: The DNA fragments are amplified by PCR to generate a sequencing
library.

o Library Sequencing and Analysis: The library is sequenced, and the data is analyzed to
identify regions of open chromatin.

Detailed protocols for ATAC-seq can be found in resources from CD Genomics and the
Kaestner Lab.[21][22]

In Vitro Histone Acetyltransferase (HAT) Assay

HAT assays are used to measure the enzymatic activity of p300/CBP and to screen for
inhibitors.

Protocol Overview (Radiometric Assay):

o Reaction Setup: A reaction mixture is prepared containing the HAT enzyme (e.g.,
recombinant p300), a histone substrate (e.g., a histone H3 or H4 peptide), and the
compound to be tested.

e Initiation: The reaction is initiated by the addition of radiolabeled acetyl-CoA (e.qg., [3H]- or
[14C]-acetyl-CoA).[23][24]
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e |ncubation: The reaction is incubated at 37°C to allow for the transfer of the radiolabeled
acetyl group to the histone substrate.

e Quenching and Detection: The reaction is stopped, and the amount of radioactivity
incorporated into the histone substrate is measured, typically by scintillation counting after
capturing the substrate on a filter.[23]

Fluorometric and colorimetric HAT assay kits are also commercially available and offer non-
radioactive alternatives.[16][25]

Visualizing dCBP-1's Role: Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key
concepts related to dCBP-1 and its study.
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Caption: Mechanism of dCBP-1-mediated degradation of p300/CBP.
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Caption: Downstream effects of dCBP-1 on chromatin and gene expression.
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Caption: Integrated experimental workflow for studying dCBP-1 function.

Conclusion and Future Directions

dCBP-1 and other p300/CBP-targeting PROTACS represent a significant advancement in the
study of chromatin biology and cancer therapeutics. By inducing the rapid and selective
degradation of these key epigenetic regulators, these molecules provide a powerful tool to
unravel the complex interplay between histone modifications, chromatin accessibility, and gene
expression. The profound anti-tumor effects observed in preclinical models, particularly in
multiple myeloma, underscore the therapeutic potential of this approach.

Future research will likely focus on several key areas. The development of orally bioavailable
and in vivo-stable analogs of dCBP-1 is a critical next step for clinical translation.[26] Further
investigation into the specific non-histone substrates of p300/CBP and how their acetylation is
affected by dCBP-1 will provide a more comprehensive understanding of the downstream
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consequences of p300/CBP degradation. Additionally, exploring the efficacy of dCBP-1 in
combination with other anti-cancer agents may reveal synergistic therapeutic strategies. As our
understanding of the nuanced roles of p300 and CBP in different cellular contexts continues to
grow, so too will the potential for targeted therapies that exploit their vulnerabilities in disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. youtube.com [youtube.com]
e 2. ashpublications.org [ashpublications.org]
» 3. cellcentric.com [cellcentric.com]

e 4. p300/CBP degradation is required to disable the active AR enhanceosome in prostate
cancer - PMC [pmc.ncbi.nim.nih.gov]

e 5. esATAC: an easy-to-use systematic pipeline for ATAC-seq data analysis - PMC
[pmc.ncbi.nlm.nih.gov]

¢ 6. NGI Sweden » ATAC-seq analysis [ngisweden.scilifelab.se]

e 7. CellCentric presents early clinical data at ASH: inobrodib (CCS1477), first in class
p300/CBP bromodomain inhibitor treating relapsed refractory multiple myeloma
[prnewswire.com]

o 8. medchemexpress.com [medchemexpress.com]

e 9. Targeting histone acetylation dynamics and oncogenic transcription by catalytic P300/CBP
inhibition - PMC [pmc.ncbi.nim.nih.gov]

e 10. Development of p300-targeting degraders with enhanced selectivity and onset of
degradation - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00969J
[pubs.rsc.org]

e 11. p300/CBP is an essential driver of pathogenic enhancer activity and gene expression in
Ewing sarcoma | EMBO Reports [link.springer.com]

e 12. biorxiv.org [biorxiv.org]

e 13. medchemexpress.com [medchemexpress.com]

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b15605703?utm_src=pdf-body
https://www.benchchem.com/product/b15605703?utm_src=pdf-custom-synthesis
https://www.youtube.com/watch?v=U3DpYnBb-w8
https://ashpublications.org/blood/article/134/Supplement_1/2560/423249/CCS1477-A-Novel-Small-Molecule-Inhibitor-of-p300
https://www.cellcentric.com/press-release/cellcentrics-first-in-class-p300-cbp-inhibitor-ccs1477-publishes-in-cancer-discovery/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10996709/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10996709/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6061683/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6061683/
https://ngisweden.scilifelab.se/bioinformatics/atac-seq-analysis/
https://www.prnewswire.com/news-releases/cellcentric-presents-early-clinical-data-at-ash-inobrodib-ccs1477-first-in-class-p300cbp-bromodomain-inhibitor-treating-relapsed-refractory-multiple-myeloma-301699413.html
https://www.prnewswire.com/news-releases/cellcentric-presents-early-clinical-data-at-ash-inobrodib-ccs1477-first-in-class-p300cbp-bromodomain-inhibitor-treating-relapsed-refractory-multiple-myeloma-301699413.html
https://www.prnewswire.com/news-releases/cellcentric-presents-early-clinical-data-at-ash-inobrodib-ccs1477-first-in-class-p300cbp-bromodomain-inhibitor-treating-relapsed-refractory-multiple-myeloma-301699413.html
https://www.medchemexpress.com/literature/dcbp-1-is-a-selective-protac-degrader-of-p300-cbp.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8183601/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8183601/
https://pubs.rsc.org/en/content/articlehtml/2025/md/d4md00969j
https://pubs.rsc.org/en/content/articlehtml/2025/md/d4md00969j
https://pubs.rsc.org/en/content/articlehtml/2025/md/d4md00969j
https://link.springer.com/article/10.1038/s44319-025-00552-z
https://link.springer.com/article/10.1038/s44319-025-00552-z
https://www.biorxiv.org/cgi/reprint/806869v2
https://www.medchemexpress.com/dcbp-1.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605703?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 14, EP300 Selectively Controls the Enhancer Landscape of MYCN-Amplified Neuroblastoma
- PubMed [pubmed.ncbi.nim.nih.gov]

e 15, biorxiv.org [biorxiv.org]

e 16. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays |
Thermo Fisher Scientific - TW [thermofisher.com]

e 17. Nuclear Extraction Protocol | EpigenTek [epigentek.com]
o 18. Nuclear extraction and fractionation protocol | Abcam [abcam.com]
e 19. encodeproject.org [encodeproject.org]

e 20. Selective p300 degradation via peptide PROTAC: a new therapeutic strategy for
advanced prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]

e 21. Standardizing chromatin research: a simple and universal method for ChiP-seq - PMC
[pmc.ncbi.nlm.nih.gov]

e 22. Genomic occupancy of the transcriptional co-activators p300 and CBP - PMC
[pmc.ncbi.nlm.nih.gov]

o 23. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay
Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

e 24. academic.oup.com [academic.oup.com]

o 25. Development of p300-targeting degraders with enhanced selectivity and onset of
degradation - PMC [pmc.ncbi.nlm.nih.gov]

e 26. Paper: Activity of Orally Available CBP/p300 Degraders in Pre-Clinical Models of Multiple
Myeloma [ash.confex.com]

 To cite this document: BenchChem. [The Role of dCBP-1 in Chromatin Remodeling and
Accessibility: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15605703#role-of-dcbp-1-in-chromatin-remodeling-
and-accessibility]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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